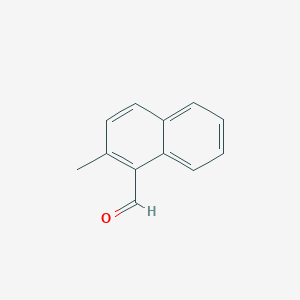

2-Methyl-1-naphthaldehyde

Description

Historical Context and Significance in Naphthalene (B1677914) Chemistry

The study of naphthalene and its derivatives dates back to the early 19th century, with its initial isolation from coal tar. rsc.org The subsequent exploration of naphthalene chemistry focused heavily on understanding its structure and developing methods to functionalize its two-fused benzene (B151609) rings. rsc.orgorgsyn.org The introduction of an aldehyde group to the naphthalene skeleton, creating naphthaldehydes, was a significant advancement, as the aldehyde group is a versatile handle for a multitude of chemical transformations.

Classic synthetic routes like the Sommelet reaction and the Vilsmeier-Haack reaction became standard methods for producing naphthaldehydes. nih.govacs.org For instance, the Sommelet reaction often utilizes a halomethylnaphthalene derivative reacted with hexamethylenetetramine to yield the corresponding aldehyde. nih.govchemicalbook.com

Within this broader history, 2-Methyl-1-naphthaldehyde emerged as a specific, functionalized building block. Its significance lies not in widespread, bulk use, but in the precise and unique arrangement of its substituents. The presence of the methyl group at the C2 position sterically and electronically influences the reactivity of the adjacent aldehyde at the C1 position and the naphthalene ring itself. Standard synthesis pathways suggest it can be prepared from precursors like 1-(bromomethyl)-2-methylnaphthalene. sigmaaldrich.comarkat-usa.org This specificity makes it a valuable tool for chemists aiming to construct complex, multi-substituted naphthalene-based molecules with a defined architecture.

Current Research Landscape and Future Directions for this compound Studies

In contemporary academic research, this compound serves primarily as a specialized intermediate in multi-step organic synthesis. Its utility is demonstrated in the construction of more complex molecular frameworks where precise substituent placement is critical.

A key area of its application is as a precursor to other reactive intermediates. For example, it is used to prepare this compound tosylhydrazone, a compound that can participate in various coupling and cyclization reactions. sigmaaldrich.com Furthermore, research has shown that derivatives of this compound are instrumental in building elaborate heterocyclic systems. In one notable synthetic approach, 8-bromo-2-methyl-1-naphthaldehyde, which is prepared from this compound, serves as a key starting material for the synthesis of naphtholactams. uq.edu.au This highlights the compound's role as a foundational scaffold that is modified for subsequent, more complex transformations.

The future of research involving this compound is likely to continue along this trajectory, focusing on its use as a bespoke building block. The aldehyde functional group allows for a host of reactions, including condensations, oxidations, and reductions, while the naphthalene ring can undergo further functionalization. Future directions may include:

Synthesis of Complex Polycycles: Its rigid structure and specific substitution pattern make it an ideal starting point for creating novel polycyclic and heterocyclic compounds. These new structures could be investigated for unique photophysical or material properties, a field where other naphthaldehyde derivatives have found application.

Development of Molecular Scaffolds: The this compound framework could be used to develop scaffolds for medicinal chemistry. Many biologically active compounds are built on naphthalene cores, and this compound offers a unique starting point for creating libraries of new molecules for biological screening. rsc.org

Advanced Materials Science: Naphthalene-based molecules are researched for their potential in organic electronics. The specific electronic properties conferred by the methyl and aldehyde groups could be exploited in the design of new organic semiconductors or fluorescent probes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAZTPUQHUFMQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398925 | |

| Record name | 2-Methyl-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35699-44-6 | |

| Record name | 2-Methyl-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 1 Naphthaldehyde and Its Derivatives

Classical and Modern Approaches to 2-Methyl-1-naphthaldehyde Synthesis

The construction of the this compound framework can be approached from different starting materials, each with its own set of reagents and conditions that dictate the reaction's efficiency and selectivity.

The oxidation of 2-methylnaphthalene (B46627) can lead to several products depending on the oxidant and reaction conditions. While strong oxidation, for instance with chromium trioxide, can yield 2-methyl-1,4-naphthoquinone (menadione) or 2-naphthoic acid, specific conditions can be tailored to produce the desired aldehyde. stackexchange.comguidechem.com The naphthalene (B1677914) ring is generally more reactive than benzene (B151609), which makes controlling the extent of oxidation crucial. stackexchange.com

The choice of oxidant is critical in targeting the aldehyde. For example, the oxidation of 2-methylnaphthalene with selenium dioxide has been reported as a method for preparing 2-naphthaldehyde. orgsyn.org In industrial settings, processes have been developed using hydrogen peroxide and an initiator like (NH4)2S2O8 in glacial acetic acid to synthesize 2-methyl-1,4-naphthoquinone from 2-methylnaphthalene, a process that generates by-products from over-oxidation. jproeng.com Biological pathways also demonstrate the versatility of 2-methylnaphthalene oxidation; certain bacteria can metabolize it through either methyl hydroxylation or dioxygenation of the aromatic ring. nih.gov

Table 1: Oxidation Products of 2-Methylnaphthalene

| Oxidant/Reagent | Major Product(s) | Reference |

| Chromium Trioxide (CrO₃) | 2-Methyl-1,4-naphthoquinone (Menadione), 2-Naphthoic Acid | stackexchange.comguidechem.com |

| Selenium Dioxide (SeO₂) | 2-Naphthaldehyde | orgsyn.org |

| Hydrogen Peroxide / (NH₄)₂S₂O₈ | 2-Methyl-1,4-naphthoquinone | jproeng.com |

| Sphingomonas paucimobilis (bacteria) | 2-Hydroxymethyl-6-methylnaphthalene, 6-Methyl-2-naphthoic acid | nih.gov |

A modern and highly regioselective method to synthesize methyl-substituted naphthaldehydes involves the direct C–H methylation of 1-naphthaldehyde (B104281) intermediates. rsc.orgnih.gov This strategy utilizes a transient ligand approach with transition metal catalysis to precisely control the position of the new methyl group. rsc.orgnih.govchemistryviews.org By tuning the catalyst and the transient directing ligand, methylation can be directed to either the peri- (C8) or ortho- (C2) position of the 1-naphthaldehyde scaffold. rsc.orgnih.gov

Mechanistic studies have shown that peri-methylation is often favored due to the higher electronic density at that position and the formation of stable 5,6-fused bicyclic palladacycle intermediates. rsc.orgnih.gov Conversely, employing an iridium catalyst with a specific transient ligand can lead to the formation of a 5-membered iridacycle at the ortho-position, making C2 methylation energetically favorable. rsc.orgnih.govnih.gov This method provides a powerful platform for creating a variety of methyl-substituted naphthalene frameworks with moderate to excellent yields. rsc.orgnih.gov

2-Hydroxy-1-naphthaldehyde (B42665) is a crucial precursor in the synthesis of a wide array of derivatives, primarily through condensation reactions. nih.gov This compound is typically prepared via the Reimer-Tiemann reaction, using 2-naphthol, chloroform, and sodium hydroxide. orgsyn.org The resulting aldehyde is a versatile building block, especially for creating chelating agents and Schiff bases. researchgate.net

The condensation reaction involves the treatment of 2-hydroxy-1-naphthaldehyde with a primary amine. rsc.orgijacskros.com This process forms an imine (or azomethine) functional group (-CH=N-), which is the defining linkage of a Schiff base. ijacskros.com These reactions are fundamental in developing complex ligands and materials with specific electronic and structural properties. nih.govresearchgate.net For example, the fluorescent whitening agent PEB is synthesized through the ring formation of 2-hydroxy-1-naphthaldehyde with diethyl malonate in the presence of acetic anhydride (B1165640).

Site-specific methylation is a valuable strategy for the functionalization of bioactive molecules. rsc.orgnih.gov For naphthaldehydes, highly regioselective C–H methylation has been developed using a tunable transient ligand strategy. rsc.orgnih.govdntb.gov.ua This approach allows for the precise introduction of a methyl group at either the C2 (ortho) or C8 (peri) position of a 1-naphthaldehyde core. rsc.orgnih.gov The selectivity is controlled by the choice of the transient directing ligand and the metal catalyst, which can favor different metallacycle intermediates. rsc.orgnih.govnih.gov

This methodology has proven effective for the synthesis of multi-substituted naphthalene-based natural products and bioactive molecules. chemistryviews.orgnih.gov Another form of regioselectivity is observed in the methylation of 2,3-dihydroxy-1-naphthaldehyde, where the reaction with iodomethane and potassium carbonate selectively etherifies the 2-hydroxy group due to conformational effects after ionization of the chelated hydroxyl group. rsc.org

Table 2: Regioselective C-H Methylation of 1-Naphthaldehyde

| Catalyst System | Position of Methylation | Key Feature | Reference |

| Palladium (Pd) catalyst | peri (C8) | Formation of 5,6-fused bicyclic palladacycles | rsc.orgnih.gov |

| Iridium (Ir) catalyst | ortho (C2) | Formation of a 5-membered iridacycle | rsc.orgnih.govnih.gov |

Synthesis of Advanced this compound Derivatives

The aldehyde group in this compound is a key site for further chemical modification, enabling the synthesis of more complex molecules with diverse applications.

Schiff bases, characterized by the azomethine group (-HC=N-), are a significant class of derivatives synthesized from aldehydes. ijacskros.com They are formed through the condensation of an aldehyde, such as 2-hydroxy-1-naphthaldehyde, with a primary amine. nih.govresearchgate.netrsc.org This reaction is versatile, allowing for the use of a wide range of amines to produce Schiff bases with varied structures and properties. researchgate.netnih.gov

The synthesis typically involves refluxing the naphthaldehyde derivative and the chosen amine in a solvent like ethanol or methanol. rsc.orgnih.gov For instance, new Schiff bases have been synthesized from the reaction of 2-hydroxy-1-naphthaldehyde with compounds like 2-aminopyridine, 2-aminopyrazine, and various α-amino acids. nih.govresearchgate.net The resulting Schiff base ligands are capable of coordinating with metal ions, forming stable metal complexes with potential applications in catalysis and materials science. semanticscholar.orgresearchgate.netresearchgate.net The structure of these compounds often involves intramolecular hydrogen bonding and can exhibit tautomerism between enol-imine and keto-amine forms. nih.gov

Table 3: Examples of Schiff Bases Derived from 2-Hydroxy-1-naphthaldehyde

| Amine Reactant | Resulting Schiff Base / Derivative Class | Reference |

| 2-Aminopyridine | 2-(2-Hydroxynahthlidene)aminopyridine | nih.gov |

| 2-Aminopyrazine | 2-(2-Hydroxynahthlidene)aminopyrazine | nih.gov |

| Hydrazine (B178648) Monohydrate | N, N-bis (2-hydroxy-1-naphthaldehyde) hydrazine | semanticscholar.orgresearchgate.net |

| α-Amino Acids (e.g., Glycine, Alanine) | N-(2-hydroxy-1-naphthylidene)-amino acids | researchgate.net |

| 2-Aminobenzothiazole | Imine derivative | researchgate.net |

Synthesis of Allenic Naphthalene Derivatives from Naphthaldehyde

The conversion of naphthaldehydes, such as this compound, into allenic naphthalene derivatives represents a specialized transformation in organic synthesis. While direct synthesis from this compound is not extensively documented in readily available literature, general methodologies for the synthesis of allenes from aldehydes can be applied. These methods often involve a two-step process beginning with the conversion of the aldehyde to a dibromo-olefin, followed by a reaction with an organolithium reagent. Another common approach is the Wittig reaction, utilizing a phosphorus ylide specifically designed to produce an allene structure. These transformations introduce the characteristic C=C=C functional group, significantly altering the electronic and structural properties of the naphthalene scaffold.

Synthesis of 2-Methyl-1,4-naphthoquinone Derivatives

2-Methyl-1,4-naphthoquinone, also known as menadione (B1676200) or vitamin K3, is a crucial compound, and its synthesis is a significant area of industrial chemistry. The primary and commercially utilized methods for producing menadione start with 2-methylnaphthalene as the raw material, which is then oxidized. A widely practiced industrial method involves the oxidation of 2-methylnaphthalene using chromium-based reagents like chromic acid or sodium dichromate in a sulfuric acid medium. google.compatsnap.comstackexchange.com This process is typically carried out at elevated temperatures, ranging from 40 to 70°C. google.com While effective, this method generates significant chromium waste.

Alternative, more environmentally benign methods have been developed. One such process involves the oxidation of 2-methylnaphthalene with hydrogen peroxide in a solution of glacial acetic acid or another carboxylic acid, often in the presence of a catalyst. google.comscispace.com This approach avoids the use of heavy metals. Although the direct oxidation of this compound to 2-Methyl-1,4-naphthoquinone is less common, it is chemically feasible as the aldehyde represents an intermediate oxidation state between the methyl group of 2-methylnaphthalene and the final quinone structure.

| Oxidizing Agent | Catalyst/Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|

| Chromic Acid / Sodium Dichromate | Sulfuric Acid | 40 - 70°C | High yield; traditional industrial method; generates chromium waste. | google.compatsnap.com |

| Hydrogen Peroxide | Glacial Acetic Acid / Sulfuric Acid | 20 - 80°C | Environmentally friendlier; avoids heavy metals. | google.comscispace.com |

Derivatives with Modified Naphthalene Rings (e.g., halogenation, methoxylation)

Modification of the naphthalene ring of this compound through reactions like halogenation is governed by the principles of electrophilic aromatic substitution. The existing substituents—the methyl group (-CH₃) and the aldehyde group (-CHO)—direct incoming electrophiles to specific positions on the ring. The methyl group is an activating, ortho-para directing group, while the aldehyde group is a deactivating, meta-directing group.

In the case of this compound, the directing effects are complex. The aldehyde at position 1 deactivates the ring, particularly positions 2, 4, and the peri-position 8. The methyl group at position 2 activates the ring, directing towards positions 1 (already substituted), 3, and 4. The interplay of these effects suggests that electrophilic attack is most likely to occur at positions not strongly deactivated by the aldehyde group.

For electrophilic halogenation (e.g., bromination or chlorination), a Lewis acid catalyst such as FeCl₃ or AlCl₃ is typically required to generate a potent electrophile from the halogen (e.g., Cl₂ or Br₂). docbrown.info The reaction involves the attack of the electrophile on the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. docbrown.infowikipedia.org Given the directing groups, substitution would be predicted to occur on the unsubstituted ring or at the less sterically hindered and less deactivated positions of the substituted ring.

Catalytic Approaches in this compound Synthesis

The synthesis of this compound itself can be achieved through various catalytic methods, primarily involving the functionalization of the more readily available precursor, 2-methylnaphthalene.

Metal-catalyzed reactions (e.g., Palladium, Chromium)

Chromium-catalyzed oxidation provides a direct route to aromatic aldehydes. The oxidation of 2-methylnaphthalene using chromium trioxide (CrO₃) can yield 2-methyl-1,4-naphthoquinone, and under controlled conditions, could potentially be stopped at the aldehyde stage. stackexchange.comguidechem.com The reaction involves the oxidation of the aromatic ring itself rather than the methyl group. stackexchange.comguidechem.com

Palladium-based catalysts are widely used in modern organic synthesis for cross-coupling and carbonylation reactions. While specific examples for the direct palladium-catalyzed formylation of 2-methylnaphthalene to this compound are not prominent, related methodologies exist. For instance, palladium catalysts are effective for the acetoxylation of naphthalene, indicating their utility in functionalizing the naphthalene core. researchgate.net

Acid-catalyzed reactions

Acid-catalyzed reactions provide a classical and effective means of introducing a formyl group onto an aromatic ring. The Vilsmeier-Haack reaction is a prime example, allowing the formylation of electron-rich aromatic compounds like 2-methylnaphthalene. cambridge.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). organic-chemistry.orgijpcbs.com The resulting electrophilic chloromethyliminium salt attacks the aromatic ring, followed by hydrolysis to yield the aldehyde. cambridge.org For 2-methylnaphthalene, the formylation is expected to occur at an activated position, such as the C1 position, to yield this compound.

Another relevant acid-catalyzed method is the Friedel-Crafts acylation. While direct formylation can be challenging, acylation using acyl chlorides (e.g., acetyl chloride) in the presence of a Lewis acid like AlCl₃ is a standard procedure for naphthalene derivatives. nih.govresearchgate.net Subsequent manipulation of the resulting ketone could lead to the desired aldehyde.

| Reaction | Reagents | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | DMF / POCl₃ | (Self-contained) | Aldehyde | cambridge.orgorganic-chemistry.org |

| Friedel-Crafts Acylation | Acyl Halide (e.g., Propionyl chloride) | AlCl₃ | Ketone | researchgate.net |

Electrochemical synthesis

Electrochemical methods offer a green and reagent-free alternative for organic synthesis. The electrochemical oxidation of 2-methylnaphthalene presents a potential pathway to this compound. This approach involves the anodic oxidation of the substrate at a controlled potential. Research has demonstrated the electrochemical oxidation of related compounds, such as 2-methylnaphthalene-1,4-diacetate, to produce 2-methyl-1,4-naphthoquinone. kisti.re.kr By carefully controlling the reaction conditions, such as the electrode material, solvent, supporting electrolyte, and applied potential, it is feasible to selectively oxidize 2-methylnaphthalene to the corresponding aldehyde, minimizing over-oxidation to the naphthoquinone or carboxylic acid.

Reaction Mechanisms and Pathways Involving 2 Methyl 1 Naphthaldehyde

Electrophilic Aromatic Substitution Mechanisms

The naphthalene (B1677914) ring system is susceptible to electrophilic aromatic substitution. In 2-Methyl-1-naphthaldehyde, the regiochemical outcome of such reactions is dictated by the combined electronic and steric influences of the two existing substituents: the methyl group (-CH₃) at the C-2 position and the aldehyde group (-CHO) at the C-1 position.

The methyl group is an activating group, meaning it increases the rate of electrophilic substitution relative to unsubstituted naphthalene. It donates electron density to the ring through an inductive effect and hyperconjugation, stabilizing the carbocation intermediate (the arenium ion or sigma complex). As an activating group, it directs incoming electrophiles to the ortho and para positions relative to itself. For the C-2 methyl group, this would be the C-1 and C-3 positions.

Conversely, the aldehyde group is a deactivating group. Its carbonyl moiety is strongly electron-withdrawing through both inductive and resonance effects, which destabilizes the arenium ion intermediate and slows the reaction rate. Deactivating groups generally direct incoming electrophiles to the meta positions. For the C-1 aldehyde group, the meta positions are C-3, C-6, and C-7.

The interplay of these directing effects determines the most probable sites of substitution on the this compound molecule.

Position C-1: Blocked by the aldehyde group.

Position C-3: This position is ortho to the activating methyl group and meta to the deactivating aldehyde group. Both substituents, therefore, direct toward this position, making it a highly likely site for electrophilic attack.

Position C-4: This position is para to the aldehyde group, a position that is strongly deactivated.

Positions in the unsubstituted ring (C-5, C-6, C-7, C-8): The directing effects are weaker in the second ring. However, the aldehyde group's deactivating nature directs meta to C-6 and C-7, while the C-1 position is also deactivated. Electrophilic attack on naphthalene and its derivatives generally favors the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) because the arenium ion intermediate for α-attack is better stabilized by resonance, allowing one benzene (B151609) ring to remain intact in more resonance structures. wordpress.comlibretexts.org

The mechanism proceeds via the formation of a resonance-stabilized arenium ion, followed by the loss of a proton to restore aromaticity. For substitution at the C-3 position, the positive charge in the intermediate can be delocalized across the ring system, benefiting from the stabilizing influence of the C-2 methyl group.

Interactive Data Table: Directing Effects on this compound

| Position | Effect of -CH₃ (at C-2) | Effect of -CHO (at C-1) | Combined Effect | Predicted Reactivity |

| C-3 | Activating (ortho) | Deactivating (meta) | Synergistic Direction | High |

| C-4 | Neutral | Deactivating (para) | Strong Deactivation | Low |

| C-5 | Neutral | Neutral | α-position, but remote | Moderate |

| C-6 | Neutral | Deactivating (meta) | Weak Direction | Low-Moderate |

| C-7 | Neutral | Deactivating (meta) | Weak Direction | Low-Moderate |

| C-8 | Neutral | Deactivating (ortho) | Strong Deactivation | Low |

Nucleophilic Addition to the Aldehyde Moiety

The aldehyde functional group is characterized by its electrophilic carbonyl carbon, which is a prime target for nucleophilic attack. libretexts.org The reaction mechanism for nucleophilic addition to this compound can proceed under either basic or acidic conditions.

Under Basic Conditions: A strong nucleophile (Nu⁻) directly attacks the partially positive carbonyl carbon. This breaks the C=O pi bond, moving the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by a weak acid (like water) yields the final alcohol product.

Under Acidic Conditions: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step makes the carbonyl carbon significantly more electrophilic and thus more reactive towards weaker nucleophiles (Nu-H). The nucleophile then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. A final deprotonation step regenerates the acid catalyst and gives the addition product.

The reactivity of this compound in nucleophilic additions is influenced by two main factors:

Electronic Effects: The large naphthalene ring system can donate electron density through resonance, which can slightly reduce the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes. libretexts.org

Steric Effects: The methyl group at the C-2 position is ortho to the aldehyde. This proximity can create steric hindrance, impeding the approach of bulky nucleophiles to the carbonyl carbon. masterorganicchemistry.comlibretexts.org This steric shielding may cause the reaction rate to be slower compared to 1-naphthaldehyde (B104281) or benzaldehyde. libretexts.org

Radical Reaction Pathways

Free radical reactions involve species with unpaired electrons and typically proceed as a chain reaction. libretexts.org

Radical reactions involving this compound would follow the fundamental three-stage mechanism of a chain reaction: chemistrysteps.comaceorganicchem.comlibretexts.org

Initiation: This step involves the formation of radicals from a non-radical species, usually requiring an input of energy such as heat or UV light. chemistrysteps.commasterorganicchemistry.com For instance, a radical initiator like dibenzoyl peroxide or AIBN (azobisisobutyronitrile) can be homolytically cleaved to generate initial radicals.

Propagation: These are the "chain" steps of the reaction. A radical abstracts an atom (commonly a hydrogen) from the this compound molecule to form a new, more stable molecule and a new radical. chemistrysteps.commasterorganicchemistry.com This new radical can then react with another molecule, continuing the chain.

Termination: The chain reaction is concluded when two radical species react with each other to form a stable, non-radical molecule. aceorganicchem.commasterorganicchemistry.com This can happen through the combination of any two radicals present in the reaction mixture.

The most susceptible site on this compound for a radical attack is the methyl group. The C-H bonds of the methyl group are in a "benzylic-like" position, as they are attached to an aromatic ring. These bonds have a lower bond dissociation energy compared to typical alkane C-H bonds, making them preferential sites for hydrogen abstraction by a radical.

A common related transformation is allylic/benzylic halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator. The mechanism proceeds as follows:

Initiation: The initiator generates a small concentration of bromine radicals (Br•).

Propagation Step 1: A bromine radical abstracts a hydrogen atom from the methyl group of this compound, forming hydrogen bromide (HBr) and a resonance-stabilized 2-(bromomethyl)naphthalene-1-carbaldehyde radical. The stability of this radical is key to the selectivity of the reaction.

Propagation Step 2: The newly formed HBr reacts with NBS to produce a molecule of bromine (Br₂).

Propagation Step 3: The 2-(bromomethyl)naphthalene-1-carbaldehyde radical reacts with a Br₂ molecule to form the product, 2-(bromomethyl)-1-naphthaldehyde, and a new bromine radical, which continues the chain.

Interactive Data Table: Relevant Bond Dissociation Enthalpies (BDE)

| Bond Type | Example Molecule | BDE (kcal/mol) | Relevance |

| Primary Alkane C-H | Propane (CH₃CH₂-H) | ~100 | Higher energy, less reactive |

| Benzylic C-H | Toluene (C₆H₅CH₂-H) | ~89-90 | Lower energy, more reactive site for radical abstraction |

| Naphthyl-methyl C-H | 2-Methylnaphthalene (B46627) | ~87-88 | Expected to be the most reactive site on this compound |

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, often driven by the formation of a more stable intermediate. mvpsvktcollege.ac.in

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, electron-deficient carbon. wikipedia.orgchemistry-online.com The primary driving force for this rearrangement is the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). libretexts.orgyoutube.com

For a Wagner-Meerwein rearrangement to occur involving this compound, a carbocation intermediate must first be generated. Such an intermediate is not present in the ground state of the molecule. It could potentially be formed under specific reaction conditions, for example:

During Electrophilic Substitution: The arenium ion formed during electrophilic attack on the ring is a type of carbocation. However, this cation is already highly resonance-stabilized. A 1,2-shift within the ring is unlikely unless it leads to a significantly more stable resonance contributor, which is generally not the case in these systems.

From a Modified Side Chain: If the aldehyde group were to be transformed, for instance, into a 1,2-diol via reaction with a Grignard reagent followed by protonation, an acid-catalyzed rearrangement (a Pinacol rearrangement, which is mechanistically related to the Wagner-Meerwein rearrangement) could occur. libretexts.org In this scenario, protonation of a hydroxyl group and loss of water would generate a carbocation, which could then trigger the migration of an adjacent group to form a more stable carbocation, ultimately leading to a ketone.

A direct Wagner-Meerwein rearrangement on the unmodified this compound is not a common or straightforward process. The applicability of this rearrangement is highly dependent on generating an unstable carbocation that can isomerize to a more stable form, a condition not easily met by the parent compound itself. libretexts.org

Pericyclic Reactions (e.g., Diels-Alder, in context of naphthalene systems)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. msu.eduox.ac.uk

Naphthalene's participation in the Diels-Alder reaction is significantly hindered by its aromaticity. For one of the rings to act as a diene, the aromatic stabilization energy must be overcome. Consequently, naphthalene is a reluctant diene and reacts only under harsh conditions, such as high temperature and pressure, or with highly reactive dienophiles. kpfu.rusemanticscholar.org The reaction is often reversible, and the adducts can undergo a retro-Diels-Alder reaction to restore the aromatic naphthalene system. msu.edu For instance, the reaction of naphthalene with maleic anhydride (B1165640) requires temperatures around 100°C and high pressure to achieve a significant yield. kpfu.ru The use of Lewis acid catalysts, such as gallium chloride, can promote the reaction under milder conditions by activating the dienophile. kpfu.rusemanticscholar.org

Given the inherent low reactivity of the naphthalene core, this compound is also expected to be a poor diene in Diels-Alder reactions. The electron-withdrawing nature of the aldehyde group would further decrease the electron density of the π system, potentially making it even less reactive as a diene compared to unsubstituted naphthalene. Conversely, the aldehyde could activate the naphthalene ring towards reaction as a dienophile, although this is a less common reaction pathway. Computational studies on the Diels-Alder reactions of naphthalene with simple dienophiles like acetylene (B1199291) (C₂H₂) and ethylene (B1197577) (C₂H₄) confirm that these reactions have high activation energy barriers. chemrevlett.com

| Reaction Type | Reactants | General Conditions | Product Type | Reactivity Note for Naphthalene Systems |

| Diels-Alder | Naphthalene + N-phenylmaleimide | Room Temp, >30 years (uncatalyzed) | Cycloadduct | Extremely slow due to aromaticity of naphthalene. semanticscholar.org |

| Diels-Alder | Naphthalene + N-phenylmaleimide | Room Temp, 7 days (GaCl₃ cat.) | endo-Adduct | Lewis acid catalysis increases the reaction rate. kpfu.ru |

| Diels-Alder | Naphthalene + Maleic Anhydride | 100 °C, High Pressure | Cycloadduct | Harsh conditions are required to overcome the aromatic stabilization. kpfu.ru |

Oxidation and Reduction Pathways

The aldehyde functional group is readily oxidized to a carboxylic acid. In the case of this compound, oxidation would convert the formyl group (-CHO) at the 1-position into a carboxyl group (-COOH), yielding 2-methyl-1-naphthoic acid . This transformation can be achieved using a variety of common oxidizing agents.

While direct oxidation studies of this compound are not extensively detailed, the oxidation of the related compound, 2-methylnaphthalene, to 2-naphthoic acid is well-documented. This industrial process often involves liquid-phase catalytic oxidation using air or oxygen in the presence of transition metal catalysts, such as a cobalt-manganese-bromine (Co-Mn-Br) system. asianpubs.orgresearchgate.net This process, however, targets the methyl group. The aldehyde group of this compound is more susceptible to oxidation than the methyl group, allowing for selective conversion to the carboxylic acid under milder conditions than those required for methyl group oxidation. The resulting 2-methyl-1-naphthoic acid is a derivative of naphthoic acid, which are important intermediates in the synthesis of pharmaceuticals, dyes, and polymers. asianpubs.orgnih.gov

| Starting Material | Oxidizing Agent/Catalyst | Primary Product | Reaction Conditions |

| This compound | Standard oxidizing agents (e.g., KMnO₄, CrO₃) | 2-Methyl-1-naphthoic acid | Mild to moderate |

| 2-Methylnaphthalene | Co-Mn-Br Catalyst / Air | 2-Naphthoic acid | >120 °C, 1-2 MPa |

The aldehyde group of this compound can be reduced to either a primary alcohol or fully deoxygenated to a methyl group.

Reduction to Alcohol: The reduction of the aldehyde to a primary alcohol is a common transformation. This is typically accomplished using hydride-based reducing agents. The reaction of this compound with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield (2-methyl-1-naphthalenyl)methanol . Sodium borohydride is a milder, more chemoselective reagent that can perform this reduction under standard laboratory conditions, often in an alcoholic solvent. organic-chemistry.org

Reduction to Hydrocarbon: Complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) is known as deoxygenation. This converts this compound into 1,2-dimethylnaphthalene . Classic methods for this transformation include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) and the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). More modern methods, such as catalytic hydrosilylation, can also achieve this deoxygenation under milder conditions. organic-chemistry.org

| Reaction Type | Reducing Agent | Product | Functional Group Transformation |

| Aldehyde Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | (2-Methyl-1-naphthalenyl)methanol | -CHO → -CH₂OH |

| Deoxygenation (Wolff-Kishner) | Hydrazine (N₂H₄), Base (e.g., KOH) | 1,2-Dimethylnaphthalene | -CHO → -CH₃ |

| Deoxygenation (Clemmensen) | Zinc Amalgam (Zn(Hg)), HCl | 1,2-Dimethylnaphthalene | -CHO → -CH₃ |

Spectroscopic Characterization and Structural Elucidation in 2 Methyl 1 Naphthaldehyde Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-methyl-1-naphthaldehyde, offering precise information about the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons on the naphthalene (B1677914) ring, and the methyl group protons. The aldehydic proton is anticipated to be the most deshielded, appearing as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic protons will resonate in the range of δ 7.0-9.0 ppm, with their specific shifts and coupling patterns being influenced by the positions of the methyl and aldehyde groups. The methyl protons will appear as a singlet in the upfield region, likely around δ 2.5-2.7 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton data, showing distinct signals for each of the 12 unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have the largest chemical shift, resonating in the highly deshielded region of δ 190-195 ppm. The aromatic carbons will appear between δ 120 and 140 ppm, with the carbon bearing the methyl group and the carbon of the aldehyde group showing distinct shifts. The methyl carbon will be observed in the upfield region, typically around δ 20-22 ppm.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts is presented below, based on data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| CHO | 9.5 - 10.5 (s) | 190 - 195 |

| CH₃ | 2.5 - 2.7 (s) | 20 - 22 |

| Aromatic CH | 7.0 - 9.0 (m) | 120 - 135 |

| Aromatic C (quaternary) | - | 130 - 145 |

Note: s = singlet, m = multiplet. The predictions are based on the analysis of related naphthalene derivatives.

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between neighboring protons in the naphthalene ring system. Cross-peaks in the COSY spectrum would allow for the tracing of the proton-proton connectivity within the aromatic spin systems.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached. This would be crucial for assigning the signals of the protonated aromatic carbons.

Currently, there is no specific research available in the public domain detailing the solid-state NMR characterization of this compound. However, this technique could provide valuable insights into the molecule's conformation and packing in the solid state, including information about polymorphism if it exists.

Vibrational Spectroscopy

The FTIR spectrum of this compound is expected to be dominated by several characteristic absorption bands. A strong, sharp band corresponding to the C=O stretching vibration of the aldehyde group would be prominent, typically appearing in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ would contain bands due to the C=C stretching vibrations of the naphthalene ring. C-H bending vibrations for the aromatic ring and the methyl group would be found at lower wavenumbers.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | < 3000 | Medium |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-H Bend | 700 - 900 | Strong |

Note: The expected wavenumbers are based on typical ranges for the specified functional groups and the analysis of related naphthalene derivatives.

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would also be characterized by the vibrational modes of the molecule. The aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, are often strong in the Raman spectrum. The C=O stretching vibration of the aldehyde would also be observable, though typically weaker than in the FTIR spectrum. The C-H stretching and bending vibrations would also be present. A detailed Raman study could offer insights into the molecular symmetry and polarizability of the different bonds within the molecule.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | 1300 - 1400 | Strong |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Strong |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

Note: The expected Raman shifts are based on typical ranges and the analysis of related naphthalene derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. uobabylon.edu.iq For this compound, the absorption of photons promotes valence electrons from a lower energy ground state to a higher energy excited state. The chromophores present in the molecule—the naphthalene ring system and the aldehyde functional group—give rise to characteristic electronic transitions. wikipedia.org

The primary electronic transitions observed for aromatic aldehydes like this compound are π → π* and n → π*. youtube.com

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are characteristic of the conjugated π-system of the naphthalene ring and the carbonyl group (C=O). These transitions are typically allowed and result in strong absorption bands with high molar absorptivity (ε). libretexts.org For aromatic systems like naphthalene, these are often referred to as E-bands (ethylenic) and B-bands (benzoic). wikipedia.org

n → π Transitions:* This type of transition involves the excitation of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the aldehyde's oxygen atom, to a π* antibonding orbital of the carbonyl group. youtube.com These transitions are of lower energy, occur at longer wavelengths, and are typically "forbidden" by symmetry rules, resulting in weak absorption bands with low molar absorptivity. youtube.com

While specific experimental UV-Vis data for this compound is not widely published, the spectrum of the closely related 1-naphthaldehyde (B104281) can serve as an illustrative example. The UV/Vis spectrum of 1-naphthaldehyde shows distinct absorption bands corresponding to these transitions. researchgate.net The intense absorptions at shorter wavelengths are assigned to the π → π* transitions of the aromatic system, while the weaker absorption at longer wavelengths is characteristic of the n → π* transition of the aldehyde group. researchgate.netdtu.dk

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity (ε) |

|---|---|---|---|

| π → π | Naphthalene Ring, Carbonyl Group | Short (200-350 nm) | High |

| n → π | Carbonyl Group | Long (>350 nm) | Low |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molar mass: 170.21 g/mol ), electron ionization (EI) mass spectrometry would first generate a molecular ion (M•+). sigmaaldrich.com

The molecular ion peak for this compound is expected at an m/z value of 170. Due to the stable aromatic naphthalene core, this peak is expected to be prominent. libretexts.org The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides valuable structural information. scienceready.com.au For an aromatic aldehyde, two primary fragmentation pathways are common: libretexts.org

Alpha-Cleavage (Loss of H•): Cleavage of the bond between the carbonyl carbon and the hydrogen atom results in the loss of a hydrogen radical (H•), producing a very stable acylium ion. This results in a fragment with a mass-to-charge ratio of M-1.

Alpha-Cleavage (Loss of •CHO): Cleavage of the bond between the naphthalene ring and the aldehyde group leads to the loss of the formyl radical (•CHO). This results in a fragment with a mass-to-charge ratio of M-29.

Based on these principles, the predicted major fragmentation peaks in the mass spectrum of this compound are summarized below.

| m/z Value | Assignment | Formula of Ion | Notes |

|---|---|---|---|

| 170 | Molecular Ion [M]•+ | [C₁₂H₁₀O]•+ | Corresponds to the molecular weight of the compound. |

| 169 | [M-H]+ | [C₁₂H₉O]+ | Result of losing a hydrogen radical from the aldehyde group; often a very prominent peak. |

| 141 | [M-CHO]+ | [C₁₁H₉]+ | Result of losing the formyl radical. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions, thereby confirming the molecule's connectivity and revealing its conformation and packing in the solid state.

A review of available scientific literature indicates that the single-crystal X-ray structure of this compound has not been reported. While crystal structures for derivatives, such as 2-hydroxy-1-naphthaldehyde (B42665), are available, this data cannot be extrapolated to this compound. researchgate.netnih.gov The presence of different functional groups, such as a hydroxyl group, would introduce strong intermolecular forces like hydrogen bonding, leading to a significantly different crystal packing arrangement. Therefore, without experimental data for the title compound, a detailed analysis of its solid-state structure is not possible.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopy, particularly circular dichroism (CD), is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. trinity.edu This technique is a primary tool for investigating the stereochemistry of chiral molecules—molecules that are non-superimposable on their mirror images. libretexts.org

A molecule will only exhibit a CD spectrum if it is chiral. sketchy.com this compound is an achiral molecule. It lacks a stereocenter and possesses a plane of symmetry that bisects the aldehyde and methyl groups and the naphthalene ring. Because it is superimposable on its mirror image, it does not have enantiomers and is optically inactive. khanacademy.orgbyjus.com

Consequently, a solution of this compound in an achiral solvent will not produce a circular dichroism spectrum. The differential absorbance (ΔA) will be zero across all wavelengths, as the molecule interacts identically with left- and right-circularly polarized light. Therefore, chiroptical spectroscopy is not a suitable technique for the direct stereochemical analysis of this compound in its native state. It is worth noting that a CD signal could potentially be induced if the molecule were placed in a chiral environment, such as a chiral solvent or as a guest within a chiral host molecule, but this would be a characterization of the resulting supramolecular complex rather than the intrinsic property of the compound itself. rsc.org

Computational Chemistry and Theoretical Studies of 2 Methyl 1 Naphthaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules with high accuracy. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient approach to studying molecular systems. For 2-Methyl-1-naphthaldehyde, DFT calculations are instrumental in understanding its geometry, electronic characteristics, and spectroscopic signatures.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. nih.govarxiv.org For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that minimize the molecule's potential energy.

The key conformational feature of this molecule is the orientation of the aldehyde group (-CHO) relative to the naphthalene (B1677914) ring. Rotation around the C1-C(aldehyde) single bond gives rise to different conformers. Due to steric hindrance between the aldehyde group and the peri-hydrogen at the C8 position, as well as the adjacent methyl group at the C2 position, the aldehyde group's rotation is restricted.

Studies on the parent compound, 1-naphthaldehyde (B104281), have shown a strong preference for the conformer where the carbonyl C=O bond is oriented away from the C8-hydrogen (the Z-conformer), with this conformer being significantly more stable. rsc.orgresearchgate.net For this compound, the steric clash is even more pronounced due to the presence of the C2-methyl group. The molecule is expected to exist predominantly in a planar or near-planar conformation where the aldehyde group is oriented to minimize steric repulsion with both the C8-hydrogen and the C2-methyl group. DFT calculations can precisely quantify the rotational energy barrier and the relative stability of different conformers.

Table 1: Predicted Conformational Data for Naphthaldehyde Derivatives Note: This table presents illustrative data based on studies of similar naphthaldehydes. Specific values for this compound would require dedicated DFT calculations.

| Parameter | Description | Expected Value/Observation |

|---|---|---|

| Most Stable Conformer | Lowest energy orientation of the aldehyde group. | Planar, with C=O bond oriented away from the C8-H and C2-methyl groups. |

| Rotational Barrier (C-CHO) | Energy required to rotate the aldehyde group by 180°. | Higher than in 1-naphthaldehyde due to increased steric hindrance. |

| C1-C(aldehyde) Bond Length | The length of the single bond connecting the aldehyde to the ring. | ~1.48 Å |

| C=O Bond Length | The length of the carbonyl double bond. | ~1.21 Å |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. irjweb.com A smaller gap generally implies higher reactivity. wikipedia.org

For this compound, DFT calculations show that the HOMO is typically a π-orbital delocalized across the naphthalene ring system, while the LUMO is a π*-orbital with significant contributions from the carbonyl group. researchgate.networldwidejournals.com This distribution indicates that the naphthalene ring is the primary site for electron donation (electrophilic attack), while the carbonyl carbon is a key site for electron acceptance (nucleophilic attack).

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. wolfram.com It is used to predict sites for electrophilic and nucleophilic reactions. nih.gov In the MEP map of this compound, the most electron-rich (negative potential, typically colored red) region is located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net Electron-deficient (positive potential, colored blue) regions are found around the hydrogen atoms, particularly the aldehydic hydrogen. This confirms the carbonyl carbon as an electrophilic center, susceptible to attack by nucleophiles.

Table 2: Calculated Electronic Properties for Naphthalene Derivatives Note: The values are illustrative for aromatic aldehydes and would be specifically calculated for this compound using DFT methods like B3LYP/6-311++G(d,p). tandfonline.comsamipubco.com

| Property | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | 4.0 to 4.5 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in its infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic frequencies of the optimized geometry, a theoretical spectrum can be generated. Comparing this theoretical spectrum with experimental data allows for the precise assignment of vibrational modes to specific molecular motions (e.g., stretching, bending, and twisting). researchgate.net

For this compound, key vibrational modes include:

C=O Stretch: A strong, characteristic band for the aldehyde carbonyl group, typically appearing in the 1680-1710 cm⁻¹ region.

Aromatic C-H Stretch: Vibrations of the hydrogen atoms attached to the naphthalene ring, usually found above 3000 cm⁻¹.

Aliphatic C-H Stretch: Vibrations associated with the methyl group, appearing just below 3000 cm⁻¹.

C-C Ring Stretch: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the stretching of the carbon-carbon bonds within the aromatic rings.

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation. To improve agreement, they are typically multiplied by a scaling factor. escholarship.org

Table 3: Correlation of Key Vibrational Frequencies for Naphthaldehyde Based on data for 1-naphthaldehyde, which serves as a close reference. researchgate.netresearchgate.net

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Calculated (Scaled) Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | 3060 - 3120 |

| Aliphatic C-H Stretch (Methyl) | 2920 - 2980 | 2930 - 2990 |

| C=O Stretch (Aldehyde) | ~1695 | ~1700 |

| Aromatic C=C Stretch | 1450 - 1600 | 1460 - 1610 |

| C-H In-Plane Bend | 1100 - 1300 | 1110 - 1310 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing powerful support for experimental assignments. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is the most common and reliable approach for this purpose. nih.govrsc.org

The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS). The accuracy of GIAO-DFT predictions is generally high, with mean absolute errors often less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C. nih.govsemanticscholar.org For this compound, these calculations can help assign the signals of the closely spaced aromatic protons and distinguish between the different carbon atoms in the naphthalene ring.

Table 4: Principles of GIAO-DFT NMR Prediction

| Step | Description |

|---|---|

| 1. Geometry Optimization | An accurate molecular geometry is obtained using DFT (e.g., B3LYP/6-31G(d)). |

| 2. GIAO Calculation | The magnetic shielding tensors (σ) are calculated for the optimized structure. |

| 3. Reference Calculation | The shielding tensor for a reference standard (e.g., TMS) is calculated at the same level of theory. |

| 4. Chemical Shift Calculation | The chemical shift is calculated as δ = σref - σsample. |

| 5. Scaling (Optional) | A linear scaling factor may be applied to correct for systematic errors and improve agreement with experimental data. uts.edu.au |

Molecular Dynamics (MD) Simulations

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of particles, providing a trajectory that reveals how the molecule behaves in a dynamic environment, such as in a solvent or interacting with a biological target. pnas.org

For this compound, an MD simulation could be used to:

Study Solvation: Analyze how solvent molecules (e.g., water, ethanol) arrange around the solute and form hydrogen bonds with the carbonyl oxygen.

Explore Conformational Dynamics: Observe the rotation of the methyl and aldehyde groups in real-time and determine the populations of different conformers at a given temperature.

Model Interactions: Simulate the binding of this compound to an enzyme active site or its permeation through a membrane. nrel.gov

MD simulations of naphthalene and other aromatic compounds have been used to study processes like crystal growth and diffusion through supercritical fluids, showcasing the method's versatility. arxiv.orgrsc.orgnii.ac.jp

Quantum Chemical Studies of Reactivity and Reaction Pathways

Quantum chemical methods are essential for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, these studies can identify reactants, products, intermediates, and, most importantly, transition states. nih.gov The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For this compound, the primary site of reactivity is the carbonyl group. Theoretical studies can model key reactions such as:

Nucleophilic Addition: The addition of nucleophiles (e.g., Grignard reagents, cyanide) to the electrophilic carbonyl carbon. DFT can be used to calculate the activation energy barrier for this process and determine whether the reaction is kinetically or thermodynamically controlled.

Oxidation and Reduction: Modeling the conversion of the aldehyde to a carboxylic acid (oxidation) or an alcohol (reduction) and elucidating the step-by-step mechanism.

Photochemical Reactions: Naphthaldehydes are known to undergo photochemical reactions, such as [2+2] cycloadditions (the Paternò–Büchi reaction). researchgate.net Quantum chemistry can explore the excited-state potential energy surfaces to understand these light-induced transformations.

These studies provide a detailed, molecular-level picture of how this compound behaves in chemical reactions, guiding the design of synthetic pathways and the prediction of reaction outcomes. nih.gov

Transition State Localization and Energy Barrier Calculation

In computational chemistry, locating the transition state (TS) and calculating the associated energy barrier are crucial for understanding reaction kinetics. The transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point, separating reactants from products. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.

While specific transition state calculations for this compound are not extensively documented in the cited literature, studies on the closely related 1-naphthaldehyde provide valuable insights into the methodologies and potential reaction pathways. For instance, theoretical calculations have been employed to understand the regioselectivity of C-H methylation of 1-naphthaldehydes. nih.gov

In one study, Density Functional Theory (DFT) calculations were used to compare the energy barriers for methylation at the peri (C8) and ortho (C2) positions of the 1-naphthaldehyde scaffold. The results indicated that the transition state for peri-methylation had a significantly lower energy barrier than that for ortho-methylation, explaining the experimentally observed selectivity. nih.gov

| Reaction Position | Transition State | Calculated Energy Barrier (ΔG‡) |

| peri-C–H Insertion | TS2 | 11.9 kcal/mol |

| ortho-C–H Insertion | TS1 | 16.5 kcal/mol |

This data represents calculations for the C-H methylation of 1-naphthaldehyde, a structurally similar compound, illustrating the application of energy barrier calculations. nih.gov

These calculations demonstrate how computational methods can localize transition states and quantify energy barriers to predict the most favorable reaction pathways. Such an approach could similarly be applied to this compound to explore its reactivity in various chemical transformations.

Reaction Coordinate Analysis

A reaction coordinate is a one-dimensional coordinate chosen to represent the progress of a reaction. Plotting the energy of a system versus the reaction coordinate creates a reaction energy profile, which maps the path from reactants to products through transition states and intermediates. researchgate.net This analysis is fundamental to understanding the mechanism of a chemical reaction.

For the C–H methylation of 1-naphthaldehyde, reaction coordinate analysis revealed that the lower energy of the peri-intermediate compared to the ortho-intermediate, in addition to the lower transition state barrier, governs the reaction's selectivity. nih.gov The energy profile shows the relative energies of the reactants, intermediates, transition states, and products, providing a complete thermodynamic and kinetic picture of the competing pathways.

In a different catalytic system for the same parent compound, theoretical calculations showed that an ortho-methylation pathway was energetically favorable, with a calculated energy barrier of 14.2 kcal/mol, which was 2.7 kcal/mol lower than the competing peri-methylation. nih.gov This highlights how the reaction coordinate can be influenced by the specific reagents and catalysts involved. By analyzing the entire reaction coordinate, researchers can identify rate-determining steps and design strategies to control reaction outcomes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. chemicalpapers.comprimescholarslibrary.org These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic properties. chempap.orgnih.gov

While specific QSAR or QSPR studies focused solely on this compound were not identified in the provided search results, research on related naphthaldehyde derivatives illustrates the application of these methods. For example, QSAR studies have been conducted on Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) to correlate their structural features with antimicrobial activity. chemicalpapers.comchempap.org In these studies, various descriptors are calculated for a series of compounds, and statistical methods like multiple linear regression (MLR) are used to build a predictive model. chemicalpapers.com

Similarly, QSAR analyses have been performed on naphthalene derivatives to understand their inhibitory potency against enzymes like cytochrome P450 (CYP). nih.gov These models help identify key structural features—such as hydrophobic interactions or the placement of specific functional groups—that are crucial for the desired biological activity. nih.gov A QSPR study, in turn, could be developed to predict physical properties like boiling point, solubility, or thermal energy for a series of naphthaldehyde compounds. researchgate.net

The general workflow for a QSAR/QSPR study involves:

Data Set Collection : Assembling a series of compounds with measured activity or property data.

Descriptor Calculation : Generating a wide range of molecular descriptors for each compound.

Model Development : Using statistical methods to select the most relevant descriptors and build a correlation model.

Model Validation : Rigorously testing the model's predictive power using internal and external validation techniques.

Such models, once validated, can be used to predict the activity or properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Modeling of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)

Understanding intermolecular interactions is essential for predicting how molecules pack in the solid state and for explaining many of their physical properties. rsc.org Computational tools like Hirshfeld surface analysis and quantum mechanical calculations are invaluable for visualizing and quantifying these non-covalent interactions. semanticscholar.orgnih.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific intermolecular contacts and their relative strengths.

Studies on derivatives of 1-naphthaldehyde provide insight into the types of interactions that are likely important for this compound. For a Schiff base derived from 2-ethoxy-1-naphthaldehyde, Hirshfeld analysis showed that the crystal packing is dominated by H···H and C···H/H···C contacts. nih.gov A similar analysis on a chiral compound derived from 2-hydroxy-1-naphthaldehyde also highlighted the prevalence of H···H and C···H interactions, along with a significant contribution from C-H···O interactions. semanticscholar.org

| Intermolecular Contact | Contribution (%) in a 2-hydroxy-1-naphthaldehyde derivative semanticscholar.org | Contribution (%) in a 2-ethoxy-1-naphthaldehyde derivative nih.gov |

| H···H | 48.9% | 67.2% |

| C···H / H···C | 40.2% | 26.7% |

| C···O / O···C | - | 2.0% |

| H···O / O···H | 7.6% | 0.2% |

| C···C | - | 2.5% |

| N···H / H···N | - | 1.4% |

This table summarizes the percentage contributions of various intermolecular contacts to the total Hirshfeld surface area for two different naphthaldehyde derivatives, illustrating the common types of interactions in such crystal structures.

These findings suggest that for this compound, which lacks strong hydrogen bond donors like an -OH group, the crystal packing would likely be governed by weaker van der Waals forces, primarily H···H and C···H contacts, as well as potential C-H···O and π-π stacking interactions involving the naphthalene rings.

Hydrogen Bonding

Hydrogen bonds are a critical type of intermolecular interaction that significantly influences the structure and properties of molecules. nih.gov While this compound itself can only act as a hydrogen bond acceptor at its aldehyde oxygen, its derivatives, particularly those with hydroxyl groups like 2-hydroxy-1-naphthaldehyde, are capable of forming strong intramolecular and intermolecular hydrogen bonds. researchgate.net Computational modeling is frequently used to study the geometry, strength, and dynamics of these bonds. ed.ac.uknih.gov For instance, DFT calculations can be used to optimize the geometry of hydrogen-bonded dimers and calculate the interaction energy, providing a quantitative measure of the bond's strength.

Advanced Applications of 2 Methyl 1 Naphthaldehyde and Its Functionalized Analogues

Chemical Sensing and Chemo/Biosensors

The field of chemical sensing has seen significant advancements through the utilization of organic molecules that can signal the presence of specific analytes through observable changes, such as in their fluorescence or color. Functionalized naphthaldehyde derivatives, which are structurally similar to 2-methyl-1-naphthaldehyde, have been extensively explored for these purposes.

Schiff bases, formed by the condensation reaction of an aldehyde with a primary amine, are a prominent class of compounds used in the development of fluorescent chemosensors. Naphthaldehyde-derived Schiff bases are particularly effective due to the inherent fluorescence of the naphthalene (B1677914) moiety. The sensing mechanism often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). mdpi.com

In a typical "turn-on" fluorescent sensor, the binding of a target analyte to the Schiff base ligand can restrict the C=N isomerization or inhibit the PET process, leading to a significant enhancement of the fluorescence intensity. nih.gov Conversely, a "turn-off" response can occur if the analyte binding promotes a non-radiative decay pathway. The photophysical properties of these sensors, including their absorption and emission wavelengths, can be fine-tuned by introducing different functional groups onto the naphthaldehyde or the amine precursor. researchgate.net

Functionalized naphthaldehyde analogues have demonstrated considerable success in the selective detection of various metal ions and biologically important thiols.

Metal Ion Detection: Schiff bases derived from hydroxyl-substituted naphthaldehydes, such as 2-hydroxy-1-naphthaldehyde (B42665), have been widely reported as highly selective and sensitive fluorescent probes for metal ions like Zn²⁺ and Cu²⁺. uq.edu.auresearchgate.net For instance, a Schiff base synthesized from 2-hydroxy-1-naphthalene formaldehyde (B43269) and furan-2-carbohydrazide (B108491) exhibits a "turn-on" fluorescence response to Zn²⁺, making it suitable for detecting this essential metal ion in biological and environmental samples. researchgate.netnih.gov The coordination of the metal ion with the oxygen and nitrogen atoms of the Schiff base ligand is crucial for the sensing mechanism. mdpi.com While direct studies on this compound are limited, its structural similarity suggests that its Schiff base derivatives could also serve as effective fluorescent chemosensors for various metal ions.

| Naphthaldehyde Derivative | Analyte | Detection Limit | Fluorescence Change | Reference |

|---|---|---|---|---|

| 2-Hydroxy-1-naphthaldehyde Schiff Base | Zn²⁺ | Not Specified | Turn-on | researchgate.netnih.gov |

| Naphthaldehyde-Based Schiff Base | Cu²⁺ and Ni²⁺ | Nanomolar | Quenching | uq.edu.au |

Detection of Biological Thiols: Certain functionalized naphthalene derivatives have been developed for the detection of biological thiols, such as glutathione (B108866) (GSH), which play critical roles in cellular processes. For example, naphthalene dialdehyde (B1249045) compounds can react with thiols to form fluorescent products, enabling their quantification. One such probe, 6-methoxynaphthalene-2,3-dicarbaldehyde (MNDA), has been shown to detect GSH in living cells using two-photon microscopy. researchgate.net This indicates the potential for designing sensors based on the naphthaldehyde scaffold for the detection of important biological molecules.

Organic Materials Science and Optoelectronic Properties

The extended π-conjugated system of the naphthalene core in this compound and its derivatives imparts them with interesting electronic and optical properties, making them potential candidates for applications in organic materials science.

Naphthalene derivatives, particularly naphthalene diimides (NDIs), are a well-established class of n-type organic semiconductors. gatech.edu These materials are utilized in organic field-effect transistors (OFETs) and other electronic devices due to their good electron mobility and stability. The electronic properties of naphthalene-based molecules, such as their HOMO and LUMO energy levels, can be tuned by chemical modification. tandfonline.com While this compound itself is not a primary semiconductor, it can serve as a precursor for the synthesis of larger, more complex conjugated systems with potential semiconducting properties. The introduction of the methyl group can influence the molecular packing in the solid state, which in turn affects the charge transport characteristics.

| Compound Class | Property | Significance | Reference |

|---|---|---|---|

| Naphthalene Derivatives | Low HOMO value (<–5 eV) | Suitable for p-type semiconductors | tandfonline.com |

| Naphthalene Diimides (NDIs) | Good electron mobility | Application in n-type organic semiconductors | gatech.edu |

The naphthalene scaffold is also found in photochromic and mechanochromic materials. Schiff bases derived from naphthaldehyde can exhibit changes in their optical properties upon exposure to light (photochromism) or mechanical stress (mechanochromism). rsc.org These properties are of interest for applications in molecular switches, sensors, and information storage. For instance, a naphthaldehyde-based Schiff base has been reported to exhibit aggregation-induced emission and high-contrast reversible mechanochromic luminescence. rsc.org

In the realm of optical data storage, organic dyes and photochromic compounds are being investigated for high-density data recording. While specific applications of this compound in this area are not documented, the photoresponsive nature of related naphthaldehyde derivatives suggests a potential avenue for future research. researchgate.net

Pharmaceutical and Agrochemical Intermediates

2-Methylnaphthalene (B46627), the parent hydrocarbon of this compound, is a known precursor in the synthesis of important commercial products, including Vitamin K and certain insecticides. This suggests a potential role for this compound as a key intermediate in these synthetic pathways.

The industrial synthesis of Vitamin K3 (menadione) often starts with the oxidation of 2-methylnaphthalene. tandfonline.comacademie-sciences.frresearchgate.net While various oxidizing agents are used, a plausible synthetic route could involve the initial oxidation of the methyl group to an aldehyde, forming this compound, which is then further oxidized and functionalized to yield the final quinone structure.

Similarly, 2-methylnaphthalene is a starting material for the production of the insecticide carbaryl (B1668338). youtube.comgcsu.edushaalaa.com The synthesis involves the conversion of 2-methylnaphthalene to 1-naphthol, which is then reacted with methyl isocyanate. The oxidation of the methyl group of 2-methylnaphthalene to an aldehyde could be a step in a multi-step synthesis of a functionalized naphthalene intermediate required for carbaryl production.

While the direct use of this compound as an intermediate in these large-scale industrial processes is not explicitly detailed in publicly available literature, its position as a primary oxidation product of 2-methylnaphthalene makes it a highly probable, yet perhaps transient, intermediate in these and other synthetic routes leading to valuable pharmaceutical and agrochemical compounds.

Precursors for Vitamin K Series Synthesis